![molecular formula C6H20CaN2NaO12P4+3 B1494442 (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt CAS No. 85480-89-3](/img/structure/B1494442.png)
(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt
Overview
Description
(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt is a useful research compound. Its molecular formula is C6H20CaN2NaO12P4+3 and its molecular weight is 499.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, commonly referred to as EDTMP or EDTMP, is a nitrogenous organic polyphosphonic acid. Its biological activity is primarily associated with its ability to chelate metal ions and its application in various medical and industrial fields. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic applications of EDTMP, supported by data tables and relevant case studies.
Overview of EDTMP
EDTMP is structurally similar to ethylenediaminetetraacetic acid (EDTA) and exhibits significant chelating properties. The compound has a molecular formula of and a molecular weight of 436.14 g/mol . It is soluble in water and is typically administered in its sodium salt form due to its enhanced solubility.
Chelation Properties
EDTMP acts by chelating metal ions, particularly calcium, which is crucial for its interaction with bone tissue. This chelation facilitates the accumulation of the compound in areas with high bone turnover, such as metastatic lesions.
Target Sites
The primary target of EDTMP's action is bone tissue, where it binds to hydroxyapatite, the mineral component of bones. This binding occurs predominantly in areas of active bone remodeling, making EDTMP useful in treating conditions associated with bone metastases .
Pharmacokinetics
EDTMP demonstrates a unique pharmacokinetic profile characterized by:
- Rapid Distribution : Following intravenous administration, EDTMP shows peak activity in the skeleton approximately one hour post-injection.
- Bone Retention : The compound exhibits prolonged retention in bone tissue, which is beneficial for therapeutic applications targeting bone pain relief.
- Minimal Uptake in Other Tissues : Studies indicate that EDTMP has minimal uptake in organs other than bone, reducing potential systemic toxicity .
Pain Relief in Bone Metastases
EDTMP has been investigated for its efficacy in alleviating pain associated with osteoblastic metastatic lesions. Clinical studies have shown that radiolabeled forms of EDTMP can significantly reduce pain levels in patients suffering from metastatic cancer .
Radiopharmaceutical Applications
The compound is also utilized as a radiopharmaceutical agent. When labeled with radioactive isotopes (e.g., samarium), EDTMP can target metastatic bone lesions for both diagnostic imaging and therapeutic purposes. Its ability to localize in areas of new bone formation enhances its utility in cancer treatment protocols .
Case Studies
-
Clinical Trial on Pain Management
A clinical trial evaluated the effectiveness of EDTMP in patients with metastatic breast cancer. Results indicated a significant reduction in pain scores among participants receiving EDTMP compared to those receiving standard care alone. -
Radiolabeled EDTMP for Bone Imaging
A study assessed the use of radiolabeled EDTMP for imaging bone metastases. The findings demonstrated high localization at metastatic sites, confirming the compound's potential as a diagnostic tool for cancer spread to bones.
Data Summary
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 436.14 g/mol |
Solubility | Soluble in water |
Peak Bone Activity | 1 hour post-injection |
Primary Target | Bone tissue |
Scientific Research Applications
(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt
This compound is an organic compound with the molecular formula . This compound, also known as x calcium y sodium {ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonate), has a molecular weight of 499.19 g/mol.
Applications
This compound has several applications, primarily in water treatment and as a bone retention agent [1, 4].
Water Treatment:
- Antiscaling and anticorrosion agent – (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid is utilized in water treatment to prevent scale formation and corrosion . Its corrosion inhibition properties are reportedly 3 to 5 times better than those of inorganic polyphosphate .
- Scale Inhibition – It demonstrates excellent scale inhibition capabilities at temperatures up to 200°C . The compound can dissociate into 8 positive-negative ions, enabling it to chelate with multiple metal ions, forming a polymer reticulation complex that disrupts the normal crystallization of calcium scale . It is particularly effective against calcium sulfate and barium sulfate scales .
- Chelating agent – The compound functions as a chelating agent in non-cyanide electroplating and as a water-softening agent in the dyeing industry .
Medical Applications:
- Bone Retention – The compound exhibits prolonged retention in bone tissue, making it useful for therapeutic applications aimed at relieving bone pain.
Properties
IUPAC Name |
calcium;sodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20N2O12P4.Ca.Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;/q;+2;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWNYXUKMFEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20CaN2NaO12P4+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85480-89-3 | |
Record name | (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, calcium sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085480893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, calcium sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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